{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride
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Overview
Description
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₃S and a molecular weight of 224.71 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclohexane ring. It is primarily used in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride typically involves the reaction of {6-Oxaspiro[3.4]octan-7-yl}methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.
Material Science: The compound is employed in the development of novel materials with unique properties, such as polymers and resins.
Chemical Biology: It is utilized in the modification of biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a broader range of applications but lacks the spirocyclic structure.
Benzenesulfonyl chloride: Another sulfonyl chloride with aromatic properties, used in different synthetic applications.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and used in the synthesis of highly reactive intermediates.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Biological Activity
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is a compound of interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound this compound features a spirocyclic structure, which is known for imparting rigidity and specificity in molecular interactions. The presence of the methanesulfonyl chloride group enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
Structural Formula
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to various biochemical effects.
- Electrophilic Reactivity : The methanesulfonyl chloride moiety can form covalent bonds with nucleophiles, potentially modifying protein function or inducing conformational changes.
- Radical Formation : Studies indicate that the one-electron reduction of methanesulfonyl chloride can generate sulfonyl radicals, which may participate in radical-mediated reactions, affecting lipid metabolism and signaling pathways .
Biological Targets and Effects
Research has identified several biological targets for this compound:
Case Studies
- Protein Interaction Studies : In a study utilizing mass spectrometry, this compound was shown to interact with specific protein targets, leading to alterations in their functional states. This interaction was characterized by quantitative displacement assays, confirming its potential as a probe for studying protein dynamics .
- Lipid Peroxidation : Another investigation demonstrated that sulfonyl radicals generated from the compound could catalyze the cis-trans isomerization of unsaturated fatty acids, suggesting implications for metabolic processes involving lipid signaling .
Therapeutic Implications
The unique reactivity profile of this compound suggests potential applications in drug development:
- Anticancer Agents : Given its ability to modify proteins involved in cell cycle regulation, there is potential for developing anticancer therapeutics targeting specific oncogenic pathways.
- Neurological Disorders : Modulation of neurotransmitter receptors through covalent modification may provide insights into treating conditions like depression and anxiety .
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXGJRGHWKAILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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